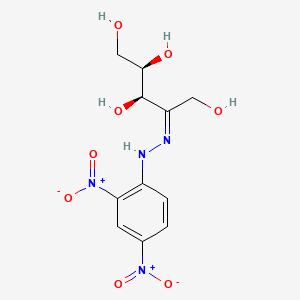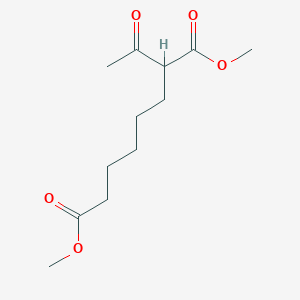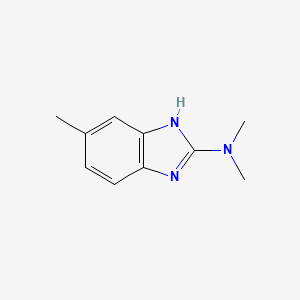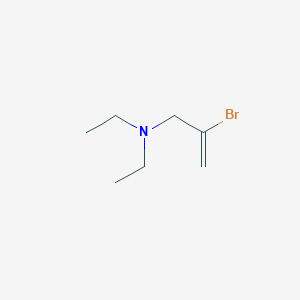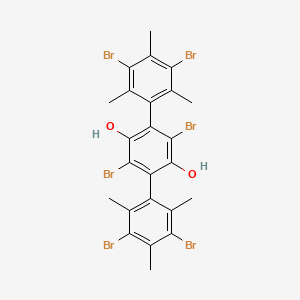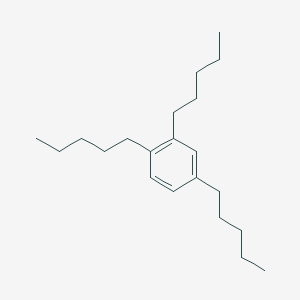
1,2,4-Tripentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tripentylbenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with three pentyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tripentylbenzene can be synthesized through the alkylation of benzene with pentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}_6\text{H}_6 + 3\text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{C}5\text{H}{11})_3 + 3\text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tripentylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the benzene ring can be achieved using catalysts like palladium on carbon under hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon catalyst with hydrogen gas.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pentyl-substituted benzoic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1,2,4-Tripentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Tripentylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the pentyl groups can influence its hydrophobic interactions with biological membranes. These interactions can modulate the activity of various biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
1,2,4-Trimethylbenzene:
1,2,4-Triisopropylbenzene: Contains three isopropyl groups on the benzene ring.
Uniqueness of 1,2,4-Tripentylbenzene: this compound is unique due to the longer alkyl chains (pentyl groups) attached to the benzene ring. This structural difference can significantly influence its physical and chemical properties, such as solubility, boiling point, and reactivity, compared to its shorter-chain analogs.
Properties
CAS No. |
6796-35-6 |
|---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,2,4-tripentylbenzene |
InChI |
InChI=1S/C21H36/c1-4-7-10-13-19-16-17-20(14-11-8-5-2)21(18-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 |
InChI Key |
KETBFVAOYPMTAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)CCCCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


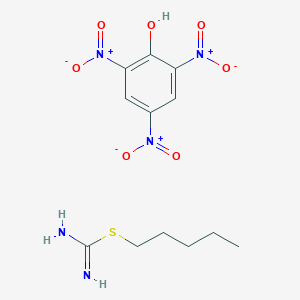
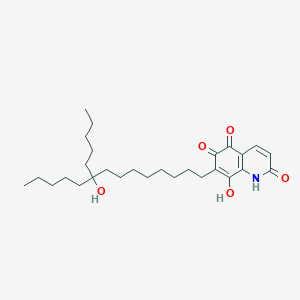
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
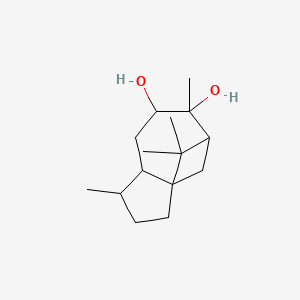
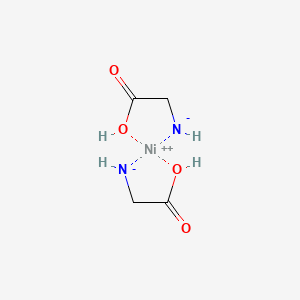
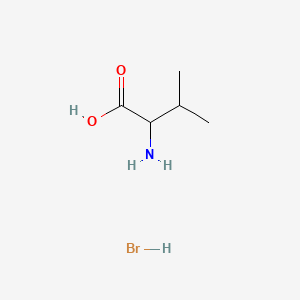
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
